1-(Isopropylsulfonyl)-3-phenylpyrrolidine
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Overview
Description
1-(Isopropylsulfonyl)-3-phenylpyrrolidine is an organic compound characterized by a pyrrolidine ring substituted with an isopropylsulfonyl group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Isopropylsulfonyl)-3-phenylpyrrolidine typically involves the reaction of pyrrolidine derivatives with isopropylsulfonyl chloride and phenyl-containing reagents. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid byproduct and solvents like dichloromethane or tetrahydrofuran to dissolve the reactants and facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(Isopropylsulfonyl)-3-phenylpyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the phenyl ring, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-(Isopropylsulfonyl)-3-phenylpyrrolidine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-(Isopropylsulfonyl)-3-phenylpyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The isopropylsulfonyl group can form strong interactions with active sites, altering the activity of the target molecule. This can lead to changes in biochemical pathways and physiological effects .
Comparison with Similar Compounds
- 1-(Isopropylsulfonyl)-2-phenylpyrrolidine
- 1-(Isopropylsulfonyl)-4-phenylpyrrolidine
- 1-(Methylsulfonyl)-3-phenylpyrrolidine
Comparison: 1-(Isopropylsulfonyl)-3-phenylpyrrolidine is unique due to the specific positioning of the isopropylsulfonyl and phenyl groups on the pyrrolidine ring. This structural arrangement can influence its reactivity and interactions with other molecules, making it distinct from its analogs .
Properties
IUPAC Name |
3-phenyl-1-propan-2-ylsulfonylpyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2S/c1-11(2)17(15,16)14-9-8-13(10-14)12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHRBNAKVFKSRGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)N1CCC(C1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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